Sodium tetrapropylborate

Übersicht

Beschreibung

Sodium tetrapropylborate is a chemical compound that belongs to the class of tetraalkylborates . It is commonly used as a derivatization agent to accomplish the multielement speciation of organometallic compounds due to its ability to react with elements such as mercury, lead, and tin .

Synthesis Analysis

This compound is used as a derivatization agent in the analysis of organometallic compounds . The derivatization process is carried out in situ in an aqueous solution, eliminating the need for organic solvents as required in Grignard reactions, and resulting in reduced analysis time .

Chemical Reactions Analysis

This compound is used in the derivatization of organometallic compounds, reacting with elements such as mercury, lead, and tin . It’s used in situ for propylation in an acetic acid-sodium acetate buffer medium of pH 4.5, with simultaneous extraction of the propylated species into hexane .

Wissenschaftliche Forschungsanwendungen

Sodium-Ion Batteries

Sodium tetrapropylborate has implications in the development of sodium-ion batteries. These batteries are gaining attention as an alternative to lithium-ion systems due to their potential for high energy density and cost-effectiveness. The research conducted over the past 50 years indicates that sodium batteries could be suitable for applications in load leveling and electric vehicles, benefiting from the high Na+ ion conductivity and the availability of sodium (Delmas, 2018).

Analytical Chemistry Applications

This compound is used as a derivatizing agent in analytical chemistry, specifically in solid-phase microextraction-gas chromatography-atomic emission detection (SPME-GC-AED). This method allows for the simultaneous determination of environmentally relevant organotin and organolead compounds in aqueous samples. The use of this compound enhances the sensitivity and accuracy of these analyses (Crnoja et al., 2001).

Modulation of Hypertrophic Intracellular Signals

In medical research, this compound has been studied for its potential use in treating cardiac hypertrophy. This research provides insights into the optimal concentrations for inducing hypertrophy in cardiomyocytes, the cytotoxic effects of the compound, and its impact on cell viability, size, and gene expression related to hypertrophy (Roque-Jorge et al., 2021).

Synthesis of Aryl Bismuth Compounds

Sodium tetraarylborate salts, including this compound, are used in the synthesis of aryl bismuth compounds. These compounds have potential applications in various fields, including organometallic chemistry and material sciences. The method allows for the facile synthesis of both symmetrical and unsymmetrical triarylbismuthines (Stavila et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

Sodium tetrapropylborate is primarily used as a derivatization reagent for the chromatography of organometallic pollutants . Its primary targets are organometallic compounds, including organotin, organomercury, and organolead compounds . These compounds are of interest to environmental and public health research due to their potential toxicity and widespread presence in the environment .

Mode of Action

The tetrapropylboranuide anion, the active component of this compound, acts as a reagent for the propylation of organometallic compounds . This reaction is essential for rendering these compounds volatile for gas chromatography . The general reactions of interest for derivatization proceed as follows :

R4−n(Sn,Pb)n++nNaB(C3H7)4⇌R4−n(Sn,Pb)(C3H7)n+nB(C3H7)3+nNa+R4−n(Sn,Pb)n+ + n NaB (C3H7)4 ⇌ R4−n(Sn,Pb) (C3H7)n + n B (C3H7)3 + n Na+ R4−n(Sn,Pb)n++nNaB(C3H7)4⇌R4−n(Sn,Pb)(C3H7)n+nB(C3H7)3+nNa+

RHg++NaB(C3H7)4⇌RHgC3H7+B(C3H7)3+Na+RHg+ + NaB (C3H7)4 ⇌ RHgC3H7 + B (C3H7)3 + Na+ RHg++NaB(C3H7)4⇌RHgC3H7+B(C3H7)3+Na+

Pharmacokinetics

It is known to be stable in aqueous solution, but pyrophoric in air . It can be stored as a solution in tetrahydrofuran for multiple weeks . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is the propylation of organometallic compounds, rendering them volatile for gas chromatography . This allows for the analysis of these compounds, which is crucial for environmental and public health research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity with water can complicate the process for environmental samples . Additionally, it is pyrophoric in air, which means it can spontaneously ignite in room temperature air . These factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Sodium tetrapropylborate is known to interact with organometallic compounds, including organotin, organomercury, and organolead compounds . These interactions are crucial in environmental and public health research . The compound is used to render these pollutants volatile for gas chromatography .

Cellular Effects

Its role in the derivatization of organometallic pollutants suggests that it may influence cellular processes related to the metabolism and detoxification of these compounds .

Molecular Mechanism

This compound acts as a reagent for the propylation of organometallic compounds . This reaction is performed with Grignard reagents such as propylmagnesium bromide . The reactions of interest for derivatization proceed as follows :

Temporal Effects in Laboratory Settings

This compound is stable in aqueous solution, but pyrophoric in air . It can be stored as a solution in tetrahydrofuran for multiple weeks

Metabolic Pathways

Its role in the derivatization of organometallic compounds suggests that it may be involved in pathways related to the metabolism and detoxification of these pollutants .

Eigenschaften

IUPAC Name |

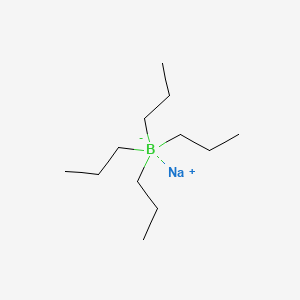

sodium;tetrapropylboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBNWVIDTHWBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC)(CCC)(CCC)CCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BNa | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45067-99-0, 105146-61-0 | |

| Record name | 45067-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 105146-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-formyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B3067285.png)

![(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole](/img/structure/B3067297.png)

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3067326.png)

![5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione](/img/structure/B3067345.png)